molecular formula C12H12N4O2 B12938230 5-Methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione

5-Methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12938230
M. Wt: 244.25 g/mol
InChI Key: JLGUCMKZHSTXEL-NTUHNPAUSA-N
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Description

IUPAC Systematic Nomenclature and Structural Derivatives

The IUPAC name 5-methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione is derived through hierarchical substitution rules for heterocyclic systems. The parent structure, pyrimidine-2,4(1H,3H)-dione, is a bicyclic system comprising a pyrimidine ring with ketone groups at positions 2 and 4 and hydrogenated nitrogen atoms at positions 1 and 3. Substituents are assigned numerical positions based on the lowest possible locants:

  • A methyl group at position 5.
  • A (2-phenylhydrazono)methyl group at position 6, which consists of a hydrazone moiety (–N=N–) linked to a phenyl group and a methylene bridge (–CH₂–).

Structural derivatives of this compound include variations in substituent positioning or functional group modifications. For instance, replacing the phenylhydrazone group with an azide or hydroxyl moiety yields analogs such as 1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione (a zidovudine derivative). Such derivatives often retain the pyrimidine-2,4-dione core but differ in pharmacological or chemical properties due to substituent variations.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C₁₂H₁₂N₄O₂ (molecular weight: 244.25 g/mol) reflects the compound’s composition. Constitutional isomerism arises from alternative connectivity patterns of atoms without altering the molecular formula. Potential isomers include:

Isomer Type Description
Positional Isomers Methyl or hydrazone groups at positions 4 or 5 instead of 5 and 6.
Functional Group Isomers Replacement of the hydrazone group with oximes or semicarbazides.

For example, relocating the methyl group to position 4 while keeping the hydrazone at position 6 would yield 4-methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione. However, such isomers are not commonly reported in the literature, underscoring the stability of the original configuration.

Tautomeric Forms and Resonance Stabilization Mechanisms

The pyrimidine-2,4-dione core exhibits tautomerism due to enol-keto equilibria. In the case of this compound, three primary tautomeric forms are plausible:

Tautomer Description
Diketo Form Dominant form with ketones at positions 2 and 4.
Enol-Keto Form Enolization at position 2 or 4, forming a hydroxyl group and conjugated double bond.
Hydrazone-Keto Form Tautomerism within the hydrazone group, shifting protonation states.

Resonance stabilization occurs through delocalization of π-electrons across the pyrimidine ring and hydrazone moiety. The conjugated system extends from the N1–C2–O2 ketone through the C5–C6–N–N–Ph hydrazone, enhancing stability. Comparative analysis with simpler derivatives like 5-methylpyrimidine-2,4-dione (thymine) reveals that the hydrazone group introduces additional resonance pathways, reducing electrophilicity at the pyrimidine ring.

Comparative Analysis with Pyrimidine-2,4-dione Core Derivatives

The structural and functional diversity of pyrimidine-2,4-dione derivatives is illustrated below:

Compound Key Substituents Unique Properties
5-Methylpyrimidine-2,4-dione (Thymine) Methyl at C5 Natural nucleobase, participates in DNA.
Zidovudine (AZT) Azidothymidine moiety Antiretroviral activity.
Target Compound Phenylhydrazone at C6 Potential ligand for metal coordination.

The phenylhydrazone group in the target compound introduces a planar, conjugated system that may facilitate π-π stacking interactions or metal chelation, distinguishing it from analogs like thymine or AZT. Furthermore, the hydrazone’s nitrogen atoms offer sites for hydrogen bonding or Schiff base formation, expanding its reactivity profile compared to hydroxyl or azide substituents.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5-methyl-6-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N4O2/c1-8-10(14-12(18)15-11(8)17)7-13-16-9-5-3-2-4-6-9/h2-7,16H,1H3,(H2,14,15,17,18)/b13-7+

InChI Key

JLGUCMKZHSTXEL-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(NC(=O)NC1=O)/C=N/NC2=CC=CC=C2

Canonical SMILES

CC1=C(NC(=O)NC1=O)C=NNC2=CC=CC=C2

Origin of Product

United States

Biological Activity

5-Methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N4_{4}O2_{2}, with a molecular weight of 244.25 g/mol. The compound features a pyrimidine ring substituted with a hydrazone moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound MIC (μM) Target Organisms
This compoundTBDPseudomonas aeruginosa, E. coli

In silico studies suggest that the binding interactions of these compounds with essential bacterial enzymes contribute to their efficacy as antimicrobial agents .

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung and skin cancers. The mechanism often involves the inhibition of DNA synthesis or interference with cellular proliferation pathways.

Cell Line IC50_{50} (µg/mL) Effect
A549 (Lung)TBDCytotoxic
SK-MEL-2 (Skin)TBDCytotoxic

In particular, structure-activity relationship (SAR) studies indicate that modifications on the phenyl group significantly enhance anticancer activity .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrimidine derivatives including this compound against clinical strains. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The study revealed that certain derivatives exhibited significant growth inhibition in cancer cell lines such as A549 and HCT15. The findings suggest that the compound's mechanism may involve apoptosis induction through mitochondrial pathways .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to target enzymes involved in bacterial resistance mechanisms and cancer proliferation pathways. These studies demonstrate that the compound can effectively bind to active sites of key enzymes like DNA gyrase and MurD, indicating a potential for development as an antibiotic or anticancer agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the hydrazone (–N=N–) and carbonyl (–C=O) groups. Key findings include:

  • Acidic Hydrolysis : Cleavage of the hydrazone moiety occurs at elevated temperatures (80–100°C) in HCl (1–3 M), yielding 5-methylpyrimidine-2,4-dione and phenylhydrazine as products.

  • Basic Hydrolysis : In NaOH (0.1–1 M), the pyrimidine ring remains intact, but the hydrazone group is converted to a diazonium intermediate, which can further react with nucleophiles.

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperature (°C)Time (h)Major Products
Acidic2 M HCl9045-Methylpyrimidine-2,4-dione + Phenylhydrazine
Basic0.5 M NaOH2512Diazonium intermediate + Pyrimidine core

Condensation Reactions

The hydrazone group facilitates condensation with carbonyl-containing compounds:

  • Reaction with Aldehydes : In ethanol under reflux, the hydrazone reacts with aromatic aldehydes (e.g., benzaldehyde) to form bis-hydrazone derivatives. Yields range from 65–85% depending on the aldehyde’s electronic nature .

  • Thiobarbituric Acid Coupling : When reacted with thiobarbituric acid in acetonitrile and tert-butyl nitrite (TBN), it forms 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives with 72–95% yields .

Mechanistic Insight :
The reaction proceeds via diazotization of the hydrazone group, followed by electrophilic substitution at the pyrimidine’s C-5 position. The acidic environment (pH ≈ 1.5) promotes intermediate stabilization .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • Pyrazolo-Pyrimidine Formation : Treatment with hydrazonoyl halides (e.g., 5b, 5d) in ethanol containing triethylamine yields hexahydropyrimido-triazolo-pyrimidines. These products show antimicrobial activity .

  • Microwave-Assisted Synthesis : Cyclization with ethyl acetoacetate under microwave irradiation (150°C, 10 min) produces fused pyrimidine derivatives with 88% yield, compared to 62% via conventional heating.

Table 2: Cyclization Reaction Outcomes

Starting MaterialReagentConditionsProductYield (%)
Hydrazonoyl halide 5bTriethylamine/EtOHReflux, 3 hHexahydropyrimido-triazolo-pyrimidine78
Ethyl acetoacetateMicrowave150°C, 10 minFused pyrimidine derivative88

Substitution Reactions

The methyl group at position 5 and the hydrazone at position 6 enable selective substitutions:

  • Electrophilic Aromatic Substitution : Nitration with HNO3/H2SO4 at 0°C introduces a nitro group at the phenyl ring’s para position (82% yield).

  • Nucleophilic Attack : Reaction with Grignard reagents (e.g., CH3MgBr) replaces the hydrazone’s hydrogen with alkyl groups, forming alkylated derivatives .

Spectral Characterization of Reaction Products

Key spectral data for representative derivatives:

  • 5-(2-Phenylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′a) :

    • 1H NMR (DMSO-d6) : δ 14.14 (br s, 1H, NH), 11.51 (br s, 1H, NH), 7.57–7.22 (m, 5H, Ar–H) .

    • 13C NMR : δ 162.30 (C=O), 160.15 (C=O), 141.42 (Ar–C) .

  • Fused Pyrimidine Derivative :

    • HRMS : m/z 233.0675 [M + H]+ (C10H8N4O3) .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The phenylhydrazono group in the target compound distinguishes it from acetyl or hydroxyethyl analogs, which prioritize electronic or solubility modifications. Thiazole- and thiophene-fused derivatives exhibit enhanced aromaticity and bioactivity .
  • Solubility: Hydroxyethyl and hydroxyethoxy substituents improve aqueous solubility compared to acetyl or phenylhydrazono groups .

Spectral and Computational Data

  • NMR Trends: Methyl groups in pyrimidine-diones resonate at δ 2.5–3.1 ppm (¹H) and 20–30 ppm (¹³C), while aromatic protons appear at δ 7.1–8.8 ppm . The target compound’s phenylhydrazono group would likely show NH signals near δ 8.7–9.3 ppm .
  • DFT Analysis: Pyrido[2,3-d]pyrimidine analogs exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating moderate reactivity . Similar computational studies for the target compound are absent but could predict nucleophilic sites at the hydrazono nitrogen.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-((2-phenylhydrazono)methyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodology : The compound is synthesized via cyclocondensation reactions. For example, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with thioacetamide in acetic acid to form the thiazole-substituted derivative. Alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
  • Key Data : Yields range from 70–85% for alkylated derivatives, confirmed by ¹H NMR (e.g., thiazole methyl signals at 2.57–2.67 ppm) and LC/MS (e.g., MH⁺ at m/z 356) .

Q. How is structural characterization performed for this compound?

  • Methodology : ¹H NMR and mass spectrometry are critical. For example:

  • Thiazole protons appear at 7.57–7.62 ppm.
  • Methylene protons from benzyl substituents resonate at 5.13–5.21 ppm, while acetamide NH protons appear at 9.68–10.41 ppm .
    • Validation : LC/MS data (e.g., m/z 355.44 for C₁₇H₁₃N₃O₂S₂) matches theoretical molecular weights .

Q. What preliminary biological activities have been reported?

  • Findings : The parent compound exhibits higher antimicrobial activity against Staphylococcus aureus (inhibition zones >20 mm) compared to Metronidazole and Streptomycin. Moderate activity is observed against Pseudomonas aeruginosa and Candida albicans .
  • Assay : Agar diffusion method with 10 µM concentration .

Advanced Research Questions

Q. How does alkylation at position 1 affect antimicrobial efficacy?

  • SAR Analysis : Alkylation generally reduces activity. The 4-methylbenzyl derivative shows the highest retained activity (70% inhibition of S. aureus vs. 85% for the parent compound). Chloroacetamide derivatives exhibit weaker efficacy due to steric hindrance .
  • Data Contradiction : While alkylation reduces antibacterial activity, it may enhance solubility or pharmacokinetic properties, necessitating further optimization .

Q. What experimental strategies resolve conflicting data on substituent effects?

  • Approach :

Compare substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) using Hammett constants.

Validate via dose-response assays (e.g., MIC values) to distinguish potency variations.

Use molecular docking to assess binding interactions with microbial targets (e.g., dihydrofolate reductase) .

Q. How can synthesis yield be optimized for scale-up?

  • Optimization Parameters :

  • Solvent : Reflux in acetic acid for cyclocondensation (yield: 82%) vs. DMF for alkylation (yield: 75%).
  • Catalyst : Potassium carbonate (1.5 eq.) improves alkylation efficiency .
    • Challenges : Impurity formation during thioacetamide reactions requires careful temperature control (reflux at 110°C for 3 hours) .

Q. What mechanistic insights exist for its antimicrobial action?

  • Hypothesis : The compound may inhibit bacterial folate biosynthesis or disrupt membrane integrity. Thiazole and pyrimidine moieties are critical for target binding .
  • Validation Needed : Enzymatic assays (e.g., DHFR inhibition) and fluorescence-based membrane permeability studies .

Q. How can stability under physiological conditions be assessed?

  • Protocol :

Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours.

Monitor degradation via HPLC (C18 column, 25-min cycle) .

  • Data : Parent compound shows >90% stability, while acetamide derivatives degrade by 15–20% due to hydrolysis .

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